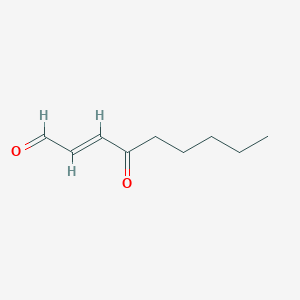

4-Oxo-2-(E)-nonenal

Descripción

Propiedades

IUPAC Name |

(E)-4-oxonon-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-2-3-4-6-9(11)7-5-8-10/h5,7-8H,2-4,6H2,1H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEPPVOUBHWNCAW-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701032845 | |

| Record name | 4-Oxo-2-nonenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701032845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103560-62-9 | |

| Record name | 4-Oxo-2-(E)-nonenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103560-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxo-2-nonenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103560629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxo-2-nonenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701032845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Conditions and Substrate Selection

The Fe(II)-mediated breakdown of 13-S-(Z,E)-9,11-hydroperoxyoctadecadienoic acid (13-HPODE), a linoleic acid hydroperoxide, is a well-characterized route to 4-ONE. Key parameters include:

-

Fe(II) concentration : Low (10–50 μM) vs. high (100–500 μM) concentrations dictate product distribution.

-

Incubation time : Early time points (≤5 minutes) favor 4-hydroperoxy-2-nonenal (4-HPNE), while longer durations (≥30 minutes) promote 4-hydroxy-2-nonenal (4-HNE) and 4-ONE.

-

Solvent system : Reactions are typically conducted in aqueous buffers (pH 7.4) at 37°C to mimic physiological conditions.

Table 1: Product Distribution in Fe(II)-Mediated HPODE Decomposition

| Fe(II) (μM) | Time (min) | Major Products (%) | Minor Products (%) |

|---|---|---|---|

| 50 | 5 | 4-HPNE (65) | 4-ONE (25) |

| 200 | 30 | 4-HNE (50) | 4-ONE (40) |

Mechanistic Pathway

The decomposition proceeds via a radical-mediated mechanism:

-

Homolytic cleavage : Fe(II) reduces 13-HPODE, generating alkoxy radicals that undergo β-scission to form 4-HPNE.

-

Secondary reactions :

Analytical validation : LC/MS analysis of bis-oxime derivatives confirms 4-ONE identity. The syn- and anti-oxime isomers exhibit distinct retention times (12.5 and 14.2 minutes) and mass spectra (m/z 284.2 for [M+H]⁺).

Autoxidation of Polyunsaturated Fatty Acids

Linoleic Acid as a Precursor

Autoxidation of linoleic acid in the presence of oxygen generates 4-ONE through non-enzymatic peroxidation. This method is relevant in biological systems but less controlled than Fe(II)-mediated synthesis.

Key Factors:

Product Isolation and Characterization

Crude reaction mixtures contain 4-ONE alongside 4-HNE and malondialdehyde. Purification involves:

-

Solid-phase extraction : C18 columns eluted with methanol/water gradients.

-

Derivatization : Treatment with 2,4-dinitrophenylhydrazine (DNPH) enhances HPLC detection sensitivity.

Structural confirmation :

-

NMR : ¹H NMR (CDCl₃) shows characteristic peaks at δ 9.45 (aldehyde proton), δ 6.85–6.95 (α,β-unsaturated doublet), and δ 2.40–2.60 (keto group).

-

MS/MS : Collision-induced dissociation of 4-ONE-DNPH adduct yields fragment ions at m/z 163.1 (C₈H₁₁O₂⁺) and m/z 210.2 (C₁₀H₁₄O₃⁺).

| Condition | Half-Life (h) | Major Degradation Products |

|---|---|---|

| Aqueous (pH 7.4) | 2.5 | 4-HNE, heptanoic acid |

| Dry acetonitrile | 72 | None |

| Methanol (4°C) | 24 | 4-ONE-dimethylacetal |

Analytical Challenges and Solutions

Interference from Isomeric Aldehydes

4-ONE co-elutes with 4-HNE in reversed-phase HPLC. Resolution requires:

Quantification in Complex Matrices

In biological samples, 4-ONE is quantified via:

-

Stable isotope dilution : ¹³C-labeled 4-ONE as an internal standard.

-

Immunoassays : Polyclonal antibodies raised against 4-ONE-ketoamide-BSA conjugates (limit of detection: 0.1 nM).

Applications in Research

Análisis De Reacciones Químicas

Tipos de reacciones: El 4-Oxo-2-Nonenal se somete a diversas reacciones químicas, que incluyen:

Oxidación: Se puede oxidar aún más para formar ácidos carboxílicos.

Reducción: Se puede reducir para formar alcoholes.

Sustitución: Puede reaccionar con nucleófilos como aminas y tioles para formar aductos.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio, trióxido de cromo.

Reducción: Borohidruro de sodio, hidruro de litio y aluminio.

Sustitución: Aminas, tioles, en condiciones suaves.

Principales productos formados:

Oxidación: Ácidos carboxílicos.

Reducción: Alcoholes.

Sustitución: Aductos con aminas y tioles.

Aplicaciones Científicas De Investigación

Chemical Properties and Formation

4-Oxo-2-nonenal is primarily derived from the oxidative breakdown of polyunsaturated fatty acids, particularly arachidonic acid and linoleic acid. It is formed through the Fe(II)-mediated decomposition of lipid hydroperoxides and exhibits high reactivity towards nucleophiles, making it a potent protein crosslinker. Its formation is closely associated with oxidative stress conditions, which can lead to various pathological states .

Biological Implications

Oxidative Stress and Cellular Damage

ONE is implicated in oxidative stress, which can result in cellular damage and contribute to various diseases. It modifies proteins by forming adducts with amino acids such as cysteine, histidine, lysine, and arginine, leading to functional alterations in proteins involved in cellular signaling and metabolism .

Cardiovascular Health

Research indicates that 4-Oxo-2-nonenal contributes to the dysfunction of high-density lipoprotein (HDL) by modifying apolipoproteins. Elevated levels of ONE-ketoamide adducts have been observed in individuals with familial hypercholesterolemia, suggesting a role in atherogenesis. The modification of HDL by ONE impairs its protective functions against inflammation and oxidative stress, which are critical factors in cardiovascular diseases .

Neurodegenerative Diseases

In neurobiology, ONE has been shown to induce aggregation of α-synuclein, a protein associated with Parkinson's disease. The aggregation process is exacerbated by agitation and oxidative conditions, indicating that ONE may play a role in the pathophysiology of neurodegenerative disorders .

Therapeutic Applications

Potential as a Biomarker

Due to its association with lipid peroxidation and oxidative stress, 4-Oxo-2-nonenal serves as a potential biomarker for assessing oxidative damage in various diseases. Its levels can be measured in biological samples to evaluate the extent of oxidative stress and its correlation with disease severity .

Drug Development

The reactivity of ONE with biological macromolecules presents opportunities for drug development. Compounds that can selectively target or mitigate the effects of ONE may offer therapeutic benefits in conditions characterized by excessive oxidative stress. Research into transition metal complexes involving carboxylate derivatives has shown promise in exhibiting antifungal and antibacterial activities, suggesting that derivatives of ONE could also be explored for similar applications .

Case Studies

Mecanismo De Acción

El 4-Oxo-2-Nonenal ejerce sus efectos mediante la modificación de proteínas y ácidos nucleicos. Forma aductos con residuos de histidina y lisina en proteínas, lo que lleva a la reticulación y agregación de proteínas . Esta modificación puede alterar la estructura y función de las proteínas, contribuyendo a la toxicidad celular y la patogénesis de las enfermedades. El compuesto también modifica la 2'-desoxiguanosina en el ADN, implicándolo en la mutagénesis y la carcinogénesis .

Compuestos similares:

4-Hidroxi-2-Nonenal: Otro producto de la peroxidación lipídica con reactividad y efectos biológicos similares.

Malondialdehído: Un aldehído más pequeño que se forma durante la peroxidación lipídica, conocido por su papel en el estrés oxidativo.

Unicidad del 4-Oxo-2-Nonenal: El 4-Oxo-2-Nonenal es único debido a su capacidad para formar aductos estables con proteínas y ADN, lo que lleva a cambios estructurales y funcionales significativos. Su papel en la agregación de proteínas y su posible implicación en enfermedades neurodegenerativas lo diferencia de otros productos de peroxidación lipídica .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional distinctions between 4-ONE and related aldehydes:

Reactivity and Toxicity

- 4-ONE vs. 4-HNE: Neurotoxicity: 4-ONE is 3–5× more neurotoxic than 4-HNE in human neuroblastoma cells (EC₅₀: 1.5 µM vs. 5 µM) due to its ability to cross-link mitochondrial proteins (e.g., Pin1) and disrupt electron transport . Protein Modification: 4-ONE preferentially modifies lysine residues (e.g., forming 4-ketononanamides), whereas 4-HNE targets histidine (e.g., His50 in α-synuclein) . 4-ONE adducts are more stable and resistant to enzymatic detoxification . Reaction Kinetics: 4-ONE reacts with 2-aminomethylphenols (e.g., salicylamine) 1,000× faster than 4-HNE, forming pyrroles within minutes .

- 4-ONE vs. MDA: MDA, a smaller dialdehyde, lacks the structural complexity to induce histone modifications or TRPA1-mediated nociception, which are hallmarks of 4-ONE .

Biomarker and Therapeutic Relevance

- Biomarkers : 4-HNE is widely used as a lipid peroxidation marker, but 4-ONE’s mercapturic acid conjugates (e.g., ONE-MA) are emerging as specific indicators of acute oxidative stress .

- Scavengers: Pyridoxamine and salicylamine effectively trap 4-ONE via pyrrole formation, whereas N-acetylcysteine (NAC) is less effective due to secondary adduct reactivity . 4-HNE is better scavenged by carnosine .

Actividad Biológica

4-Oxo-2-nonenal (4-ONE) is a significant product of lipid peroxidation, which arises from the oxidative degradation of polyunsaturated fatty acids. It is structurally similar to 4-hydroxy-2-nonenal (4-HNE), another well-studied aldehyde. Both compounds are known for their biological activities, including cytotoxicity and the ability to modify proteins, which can lead to various pathological conditions. This article reviews the biological activity of 4-OXO-2-nonenal, focusing on its biochemical effects, mechanisms of action, and implications in health and disease.

4-OXO-2-nonenal is formed through oxidative processes involving the cleavage of fatty acyl chains. It can react with various biomolecules, leading to the formation of adducts that may disrupt normal cellular functions. The compound's reactivity is attributed to its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites in proteins and nucleic acids.

Cytotoxicity

Research indicates that 4-ONE exhibits significant cytotoxic effects on various cell types. Notably, it has been shown to be 4-5 times more neurotoxic than 4-HNE at low micromolar concentrations in human neuroblastoma cells . This increased neurotoxicity is associated with its higher reactivity towards proteins, particularly those containing lysine residues, where it forms stable adducts .

Protein Modification

4-ONE can covalently modify proteins through reactions with amino acid side chains. Studies have demonstrated that it forms Schiff bases with lysine residues, leading to structural changes in proteins that may result in loss of function or altered signaling pathways . The modification of proteins by 4-ONE has been implicated in various diseases, including neurodegenerative disorders and cancer.

Mitochondrial Dysfunction

A study examining the effects of 4-ONE on bovine heart mitochondria revealed that it influences mitochondrial morphology and function. Specifically, treatment with 1 mM 4-ONE resulted in increased mitochondrial permeability and altered oxygen consumption rates. This suggests that 4-ONE may contribute to mitochondrial dysfunction under oxidative stress conditions .

Oxidative Stress

The biological activity of 4-ONE is closely linked to oxidative stress mechanisms. It can induce apoptosis and necrosis in cells by promoting reactive oxygen species (ROS) production. This oxidative stress can lead to inflammation and tissue damage, contributing to the progression of diseases such as atherosclerosis and cancer .

Interaction with Antioxidant Systems

Interestingly, 4-ONE also interacts with cellular antioxidant systems. For instance, it has been shown to inhibit the activity of key antioxidant enzymes, exacerbating oxidative damage within cells . This dual role as both a damaging agent and a modulator of antioxidant defenses highlights its complex biological activity.

Case Studies

Q & A

Basic Research Questions

Q. How is 4-Oxo-2-nonenal (ONE) detected and quantified in biological systems?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting ONE and its metabolites (e.g., glutathione conjugates) in vivo. Derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) enhances sensitivity by stabilizing reactive carbonyl groups. Compared to 4-hydroxy-2-nonenal (HNE), ONE requires lower detection thresholds due to its higher reactivity, necessitating optimized quenching protocols to prevent artifactual adduct formation during sample preparation .

Q. What are the primary biochemical pathways involved in ONE’s formation?

- Methodological Answer : ONE arises primarily from non-enzymatic lipid peroxidation of ω-6 polyunsaturated fatty acids (PUFAs), such as arachidonic acid, under oxidative stress. Enzymatic pathways involving cytochrome P450 or lipoxygenases may also contribute. Isotopic labeling (e.g., deuterated precursors) combined with LC-MS can trace its formation kinetics in cellular models .

Q. How does ONE’s neurotoxicity compare to HNE, and what experimental models validate this?

- Methodological Answer : ONE exhibits 4–5 times greater neurotoxicity than HNE in human neuroblastoma cell lines (e.g., SH-SY5Y) at sub-lethal concentrations (1–5 μM). Toxicity assays (e.g., MTT, LDH release) paired with live-cell imaging reveal faster mitochondrial depolarization and caspase-3 activation in ONE-treated cells. Spectroscopic analysis of protein adducts (e.g., RNase A, β-lactoglobulin) shows ONE forms Schiff bases with lysine residues 6–31 times faster than HNE .

Advanced Research Questions

Q. How do ONE’s protein modification patterns differ mechanistically from HNE, and what techniques resolve these differences?

- Methodological Answer : ONE predominantly forms Schiff base adducts with lysine ε-amino groups, whereas HNE favors Michael adducts with cysteine or histidine residues. Chemoproteomic workflows (e.g., isotopic tandem orthogonal proteolysis-activity-based protein profiling, isoTOP-ABPP) combined with click chemistry probes (e.g., alkyne-tagged ONE analogs) enable site-specific mapping of modifications. Computational docking studies further predict steric and electronic factors driving ONE’s preferential lysine reactivity .

Q. What strategies reconcile contradictory findings on ONE’s role in redox signaling versus cytotoxicity?

- Methodological Answer : Context-dependent effects arise from ONE’s concentration and cellular redox status. At subtoxic levels (nanomolar range), ONE activates TRPA1 ion channels, triggering Ca²⁺-dependent signaling in neurons (validated via patch-clamp electrophysiology). At micromolar concentrations, it depletes glutathione and forms stable histone adducts (e.g., H3K27 modifications), linking oxidative stress to epigenetic dysregulation. Dual-inhibition studies using TRPA1 antagonists (e.g., HC-030031) and scavengers (e.g., pyridoxamine) clarify these divergent roles .

Q. How can researchers mitigate artifactual ONE generation during lipid extraction and analysis?

- Methodological Answer : Artifacts arise from autoxidation of PUFAs during sample processing. To minimize this, include antioxidants (e.g., butylated hydroxytoluene, BHT) in lysis buffers, perform extractions under inert gas (N₂/Ar), and use cold solvents. Validation via negative controls (e.g., samples spiked with deuterated ONE) and parallel analysis of HNE/ONE ratios ensure specificity .

Q. What advanced methodologies identify ONE’s epigenetic impacts via histone modifications?

- Methodological Answer : Bottom-up proteomics with high-resolution mass spectrometry (e.g., Orbitrap Fusion Lumos) identifies ONE-histone adducts (e.g., H3K23 adduction). Histone extraction under acidic conditions preserves modifications, while immunoaffinity enrichment with pan-specific anti-carbonyl antibodies increases sensitivity. Functional validation via CRISPR-Cas9 knock-in of adduct-mimicking mutations (e.g., lysine-to-glutamine substitutions) assesses transcriptional consequences .

Data Contradiction and Experimental Design

Q. How should researchers address discrepancies in ONE’s reported reactivity with thiol vs. amine groups?

- Methodological Answer : Reactivity depends on pH and nucleophile accessibility. At physiological pH (7.4), ONE’s α,β-unsaturated carbonyl group reacts faster with lysine amines (Schiff base formation), whereas acidic microenvironments (e.g., lysosomes) favor cysteine thiol Michael adducts. Competitive labeling experiments with thiol-blocking agents (e.g., iodoacetamide) and kinetic assays under varied pH conditions resolve these discrepancies .

Q. What in vivo models best capture ONE’s pathophysiological roles in neurodegenerative diseases?

- Methodological Answer : Transgenic mice overexpressing human α-synuclein treated with ONE (intraventricular infusion) replicate Parkinson’s-like pathology, including protein aggregation and dopaminergic neuron loss. Longitudinal monitoring via microdialysis quantifies extracellular ONE levels, while MALDI imaging maps spatial adduct distribution in brain tissue. Comparative studies with HNE highlight ONE’s unique aggregation kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.